1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone
Overview
Description
1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone is a heterocyclic compound that features both a triazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
The synthesis of 1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone typically involves multi-step reactions starting from readily available precursorsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield .
Industrial production methods for such compounds may involve optimization of these synthetic routes to scale up the production while maintaining purity and yield. This often includes the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: It has shown promise in the development of new drugs, particularly as anticancer and antimicrobial agents
Mechanism of Action
The mechanism by which 1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone exerts its effects often involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The triazole and pyrazole rings are particularly effective at forming hydrogen bonds and other interactions with biological molecules, enhancing their activity .
Comparison with Similar Compounds
Similar compounds include other triazole and pyrazole derivatives, such as:
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.
Pyrazole derivatives: Often explored for their anti-inflammatory and analgesic effects
What sets 1-{3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-1-yl}-1-ethanone apart is its unique combination of both triazole and pyrazole rings, which can provide a synergistic effect in its biological activity .
Properties
IUPAC Name |
1-[3-[1-(1,2,4-triazol-1-yl)ethyl]pyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-7(14-6-10-5-11-14)9-3-4-13(12-9)8(2)15/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJVFXVCGWQRCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C)N2C=NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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